molecular formula C15H15N5 B15365588 6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

Cat. No.: B15365588
M. Wt: 265.31 g/mol
InChI Key: LSHICSIXTRDLPS-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class This compound features a pyrimidine ring fused to a pyridine ring, with a 2,6-dimethylphenyl group attached at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- typically involves multiple steps, starting with the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester. This is followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl. The reaction conditions are crucial to ensure the formation of the desired pyrimidine ring structure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is studied for its potential biological activity. It has shown promise as an anticancer agent, inhibiting the growth of cancer cells in vitro.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility and reactivity make it a valuable tool for medicinal chemists.

Mechanism of Action

The mechanism by which Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one

  • Pyrido[2,3-d]pyrimidin-7-one

  • 6-(2,6-Dimethoxypyridin-3-yl)pyrido[2,3-d]pyrimidine-2,7-diamine

Uniqueness: Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern and the presence of the 2,6-dimethylphenyl group, which influences its chemical reactivity and biological activity. This distinguishes it from other pyrido[2,3-d]pyrimidine derivatives, making it a valuable compound in medicinal chemistry.

Biological Activity

6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C15H15N5C_{15}H_{15}N_5 and features a pyrido[2,3-d]pyrimidine core structure. The geometry of the molecule is characterized by a planar pyrido[2,3-d]pyrimidine system with a dihedral angle of approximately 87.3° between the pyrido and the 2,6-dimethylphenyl planes, indicating a nearly orthogonal arrangement that can influence its biological interactions .

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Key areas of activity include:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell lines.
  • Antimicrobial Activity : It exhibits significant effects against various microbial strains.
  • Inhibition of Enzymes : Particularly, it has been studied as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in the treatment of malaria and certain cancers.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation in multiple cancer cell lines
AntimicrobialEffective against bacterial and fungal strains
DHFR InhibitionIC50 values ranging from 1.3 to 243 nM

Case Study 1: Anticancer Potential

A study evaluated the anticancer efficacy of various pyrido[2,3-d]pyrimidines, including our compound. It demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range. The structure-activity relationship indicated that modifications to the phenyl substituent could enhance activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of pyrido[2,3-d]pyrimidines were synthesized and tested for antimicrobial properties. The results showed that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-donating groups on the phenyl ring was correlated with increased potency .

Case Study 3: Inhibition of Dihydrofolate Reductase

The compound's potential as a DHFR inhibitor was assessed using both wild-type and mutant strains of Plasmodium falciparum. The results indicated that it effectively inhibited DHFR with promising selectivity profiles. Further optimization is necessary to improve pharmacokinetic properties for therapeutic use .

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

6-(2,6-dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

InChI

InChI=1S/C15H15N5/c1-8-4-3-5-9(2)12(8)11-6-10-7-18-15(17)20-14(10)19-13(11)16/h3-7H,1-2H3,(H4,16,17,18,19,20)

InChI Key

LSHICSIXTRDLPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=C(N=C3C(=C2)C=NC(=N3)N)N

Origin of Product

United States

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